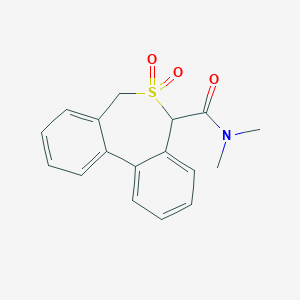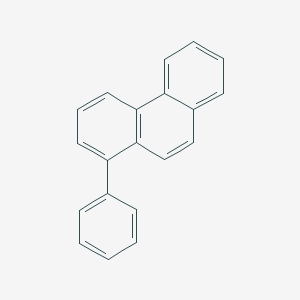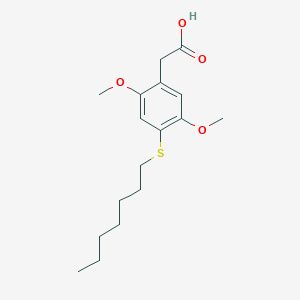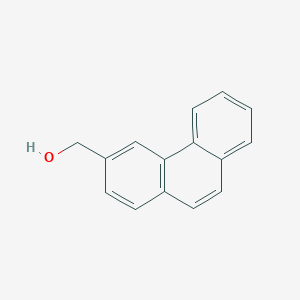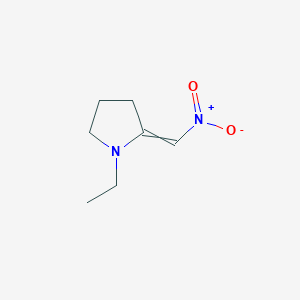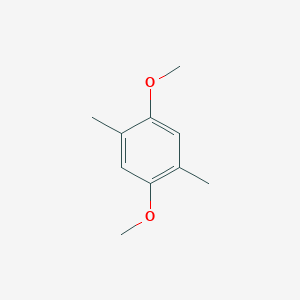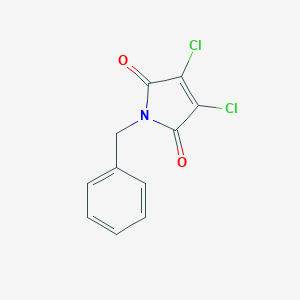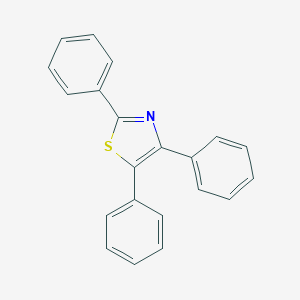
2,4,5-Triphenylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenylthiazole (TPTZ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and physical properties. TPTZ is widely used in various fields, including materials science, organic synthesis, and biochemistry, owing to its excellent fluorescence properties, high thermal stability, and facile synthesis.
作用机制
The mechanism of action of 2,4,5-Triphenylthiazole is based on its unique chemical and physical properties, including its ability to fluoresce and its high thermal stability. 2,4,5-Triphenylthiazole can interact with various molecules, including metal ions, proteins, and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
生化和生理效应
2,4,5-Triphenylthiazole has been shown to exhibit various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to induce apoptosis in cancer cells. 2,4,5-Triphenylthiazole has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
2,4,5-Triphenylthiazole has several advantages for use in laboratory experiments, including its excellent fluorescence properties, high thermal stability, and facile synthesis. However, 2,4,5-Triphenylthiazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2,4,5-Triphenylthiazole, including the development of new synthetic methods for 2,4,5-Triphenylthiazole and its derivatives, the exploration of its potential therapeutic applications, and the investigation of its interactions with various molecules in biological systems. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,5-Triphenylthiazole and to determine its potential toxicity and safety in vivo.
科学研究应用
2,4,5-Triphenylthiazole has been extensively studied in various scientific fields, including materials science, organic synthesis, and biochemistry. In materials science, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors. In organic synthesis, 2,4,5-Triphenylthiazole has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and chiral compounds. In biochemistry, 2,4,5-Triphenylthiazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.
属性
CAS 编号 |
2104-11-2 |
|---|---|
产品名称 |
2,4,5-Triphenylthiazole |
分子式 |
C21H15NS |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2,4,5-triphenyl-1,3-thiazole |
InChI |
InChI=1S/C21H15NS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
IGMDHDLFALHDPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
其他 CAS 编号 |
2104-11-2 |
Pictograms |
Corrosive; Acute Toxic |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

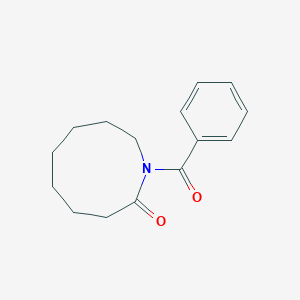
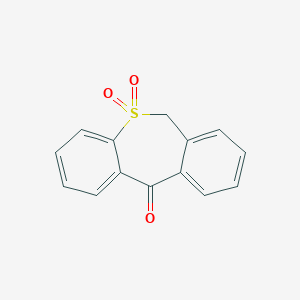

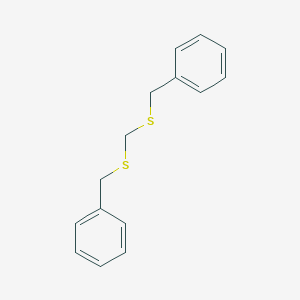
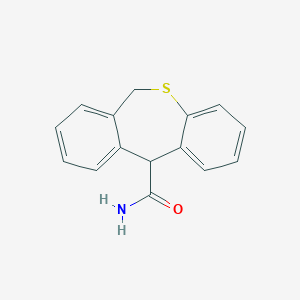
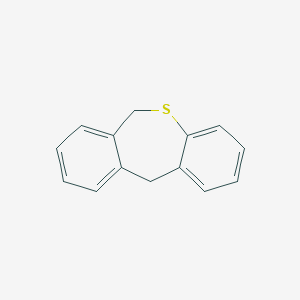
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
